4,4,4-Trifluorobut-2-ynoic acid

Übersicht

Beschreibung

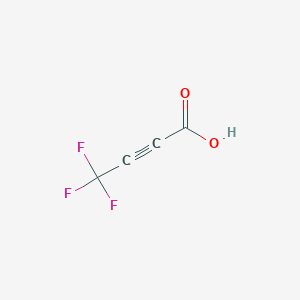

4,4,4-Trifluorobut-2-ynoic acid is a fluorinated organic compound with the molecular formula C4HF3O2 and a molecular weight of 138.04 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a butynoic acid backbone, making it a unique and valuable compound in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of trifluoromethyl iodide with a suitable alkyne under basic conditions . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 4,4,4-Trifluorobut-2-ynoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4,4-Trifluorobut-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .

Wissenschaftliche Forschungsanwendungen

4,4,4-Trifluorobut-2-ynoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluorobut-2-ynoic acid involves its interaction with molecular targets through its trifluoromethyl group and alkyne functionality. These interactions can lead to the inhibition of specific enzymes or the modification of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4,4,4-Trifluorobut-2-enoic acid: This compound has a similar trifluoromethyl group but differs in the presence of a double bond instead of a triple bond.

4,4,4-Trifluorobut-2-ol: This compound contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness: 4,4,4-Trifluorobut-2-ynoic acid is unique due to its combination of a trifluoromethyl group and a triple bond, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it valuable in applications requiring specific chemical properties .

Biologische Aktivität

4,4,4-Trifluorobut-2-ynoic acid (TFBA) is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological effects of TFBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TFBA is characterized by its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The molecular formula of TFBA is , and its structure can be represented as follows:

The presence of the trifluoromethyl group enhances lipophilicity and alters the compound's interaction with biological membranes.

Biological Activity Overview

Research has indicated that TFBA exhibits various biological activities, including:

- Antitumor Activity : Studies suggest that TFBA may inhibit tumor growth by targeting specific cellular pathways.

- Enzyme Inhibition : TFBA has been shown to inhibit certain enzymes, which could have implications in metabolic pathways.

Table 1: Summary of Biological Activities of TFBA

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of MYC transcriptional activity | |

| Enzyme Inhibition | Modulation of IDO1 activity | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Antitumor Effects

A significant study highlighted the antitumor effects of TFBA on breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in MDA-MB-231 cells, a commonly used model for studying aggressive breast cancer. The mechanism was linked to the downregulation of MYC target genes, which are critical for tumor growth and survival. Notably, treatment with TFBA resulted in over 90% inhibition at concentrations around 50 μM .

Enzyme Inhibition

TFBA has also been investigated for its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. In vitro assays revealed that TFBA effectively inhibits IDO1 with an IC50 value in the low micromolar range. This inhibition could potentially enhance anti-tumor immunity by preventing the local depletion of tryptophan, which tumors often exploit to evade immune responses .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of TFBA remains underexplored; however, initial studies suggest moderate absorption and distribution characteristics in animal models. Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully elucidate its long-term effects .

Eigenschaften

IUPAC Name |

4,4,4-trifluorobut-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3O2/c5-4(6,7)2-1-3(8)9/h(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGSSOQVQKSCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80531509 | |

| Record name | 4,4,4-Trifluorobut-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120801-99-2 | |

| Record name | 4,4,4-Trifluorobut-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.